molecular formula C17H16Cl2O3 B2601099 4-[2-(Benzyloxy)-3,5-dichlorophenyl]-4-hydroxy-2-butanone CAS No. 339020-54-1

4-[2-(Benzyloxy)-3,5-dichlorophenyl]-4-hydroxy-2-butanone

Cat. No.: B2601099
CAS No.: 339020-54-1
M. Wt: 339.21
InChI Key: UBLIEJZLCMBRSD-UHFFFAOYSA-N
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Description

4-[2-(Benzyloxy)-3,5-dichlorophenyl]-4-hydroxy-2-butanone is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzyloxy group attached to a dichlorophenyl ring, along with a hydroxy and butanone functional group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Benzyloxy)-3,5-dichlorophenyl]-4-hydroxy-2-butanone typically involves multiple steps, starting with the preparation of the benzyloxy-dichlorophenyl intermediate. This intermediate is then subjected to various chemical reactions to introduce the hydroxy and butanone groups. Common reagents used in these reactions include boronic esters, which serve as protective groups during the synthesis .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as Suzuki–Miyaura coupling are often employed due to their efficiency and functional group tolerance .

Chemical Reactions Analysis

Types of Reactions

4-[2-(Benzyloxy)-3,5-dichlorophenyl]-4-hydroxy-2-butanone undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxy groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a diketone, while reduction can produce a diol.

Scientific Research Applications

4-[2-(Benzyloxy)-3,5-dichlorophenyl]-4-hydroxy-2-butanone is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism by which 4-[2-(Benzyloxy)-3,5-dichlorophenyl]-4-hydroxy-2-butanone exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Benzyloxy)benzyl chloride
  • 4-(Benzyloxy)-2-hydroxybenzaldehyde

Uniqueness

4-[2-(Benzyloxy)-3,5-dichlorophenyl]-4-hydroxy-2-butanone is unique due to its combination of functional groups, which provide a versatile platform for chemical modifications and applications. Compared to similar compounds, it offers distinct reactivity and potential for diverse scientific research and industrial applications .

Properties

IUPAC Name

4-(3,5-dichloro-2-phenylmethoxyphenyl)-4-hydroxybutan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2O3/c1-11(20)7-16(21)14-8-13(18)9-15(19)17(14)22-10-12-5-3-2-4-6-12/h2-6,8-9,16,21H,7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBLIEJZLCMBRSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(C1=C(C(=CC(=C1)Cl)Cl)OCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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